2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a complex organic compound that features a fluorophenyl group, an imidazolyl-pyrimidinyl moiety, and an acetamide linkage
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazolyl-pyrimidinyl intermediate: This step involves the reaction of an appropriate pyrimidine derivative with an imidazole compound under controlled conditions.
Introduction of the fluorophenyl group: The intermediate is then reacted with a fluorophenyl derivative, often using a coupling reagent to facilitate the reaction.
Acetamide formation: Finally, the acetamide linkage is introduced through the reaction of the intermediate with an acetamide derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is investigated for its use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar compounds to 2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide include:
- 2-(4-biphenylyloxy)-4-[4-(4-fluorophenyl)-1-(4-piperidinyl)-1H-imidazol-5-yl]pyrimidine
- 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethyl 3-(trifluoromethyl)benzoate
These compounds share structural similarities, such as the presence of fluorophenyl and imidazolyl groups, but differ in their specific substituents and overall structure
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O/c22-16-3-1-15(2-4-16)11-21(29)27-18-7-5-17(6-8-18)26-19-12-20(25-13-24-19)28-10-9-23-14-28/h1-10,12-14H,11H2,(H,27,29)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDNGNXTAAZWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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